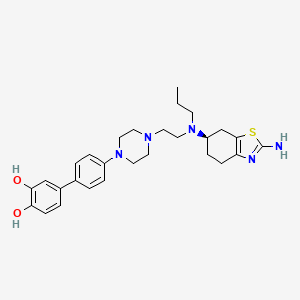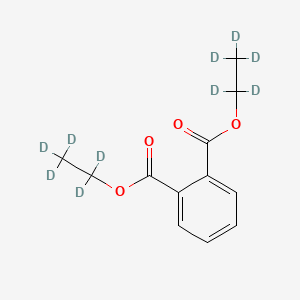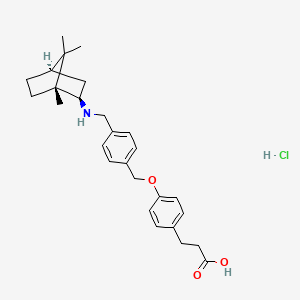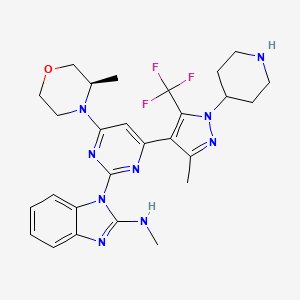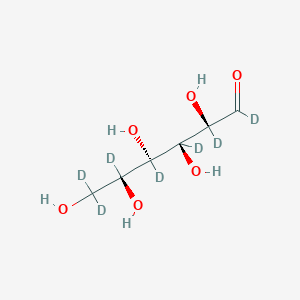
D-mannose-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-mannose-d7 is a deuterium-labeled form of D-mannose, a naturally occurring monosaccharide. D-mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It plays a significant role in human metabolism, particularly in the glycosylation of specific proteins. The deuterium labeling in this compound makes it a valuable compound for scientific research, especially in metabolic studies and drug development.
準備方法
Synthetic Routes and Reaction Conditions
D-mannose-d7 can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common method involves the isomerization of D-fructose using D-lyxose isomerase or D-mannose isomerase. These enzymes catalyze the conversion of D-fructose to D-mannose under specific reaction conditions, such as pH and temperature .
Industrial Production Methods
Industrial production of this compound often involves the extraction of D-mannose from biomass raw materials like coffee grounds, konjac flour, and acai berry. The extracted D-mannose is then subjected to deuterium exchange reactions to produce this compound. This method is considered environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
D-mannose-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions include D-mannitol, D-gluconic acid, and various glycosylated derivatives. These products have significant applications in the food, pharmaceutical, and cosmetic industries .
科学的研究の応用
D-mannose-d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying glycosylation processes in cells and tissues.
Industry: Used in the production of immunostimulatory agents, anti-tumor agents, and vitamins.
作用機序
D-mannose-d7 exerts its effects primarily by inhibiting the adhesion of bacteria to the urothelium. This mechanism involves the binding of D-mannose to the FimH adhesin on the bacterial surface, preventing the bacteria from attaching to the urinary tract lining. This anti-adhesive effect is not considered pharmacological but rather a physical barrier that helps in the prevention of urinary tract infections .
類似化合物との比較
Similar Compounds
D-glucose: An epimer of D-mannose at the C-2 position.
D-fructose: Can be isomerized to produce D-mannose.
D-mannitol: A reduction product of D-mannose.
Uniqueness
D-mannose-d7 is unique due to its deuterium labeling, which makes it an excellent tracer for metabolic studies. Unlike its non-labeled counterparts, this compound provides more precise data in research applications, particularly in drug development and metabolic pathway analysis .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D,2D2,3D,4D,5D,6D |
InChIキー |
GZCGUPFRVQAUEE-TUWMFXLCSA-N |
異性体SMILES |
[2H]C(=O)[C@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


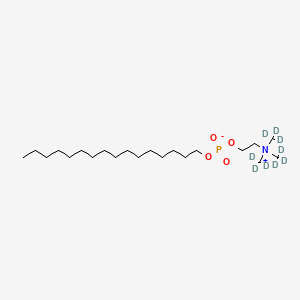
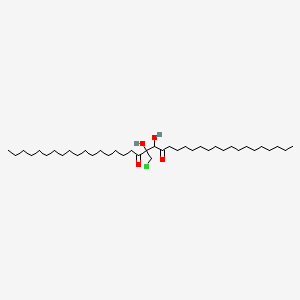
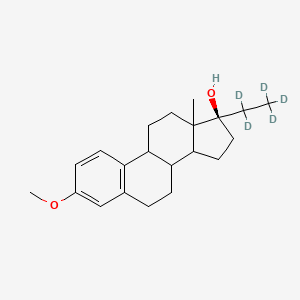
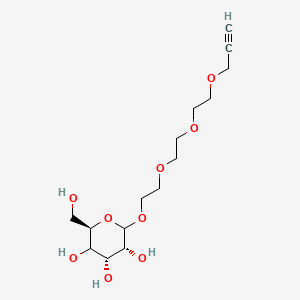



![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
